molecular formula C8H8N6O B14055070 2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide CAS No. 88279-24-7

2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide

Cat. No.: B14055070
CAS No.: 88279-24-7
M. Wt: 204.19 g/mol
InChI Key: LSVGMAKQQTYEOL-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- is a chemical compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of an azidophenyl group attached to the methylene bridge, which is linked to the hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- typically involves the condensation of corresponding acid hydrazides with methoxyphenylisocyanates. The reaction is carried out under reflux conditions in the presence of a base, such as aqueous sodium hydroxide solution . The resulting hydrazinecarboxamides can be further dehydrocyclized to yield substituted triazoles by refluxing in 2 N aqueous sodium hydroxide solution .

Industrial Production Methods

While specific industrial production methods for Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted hydrazinecarboxamides and triazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- involves its interaction with molecular targets such as β-glucuronidase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the hydrolysis of β-D-glucuronic acid residues . This inhibition can modulate various biological processes, including inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboxamide derivatives: These include compounds with different substituents on the hydrazinecarboxamide moiety.

    Triazole derivatives: Compounds with similar triazole structures but different functional groups.

Uniqueness

Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- is unique due to its specific azidophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

88279-24-7

Molecular Formula

C8H8N6O

Molecular Weight

204.19 g/mol

IUPAC Name

[(2-azidophenyl)methylideneamino]urea

InChI

InChI=1S/C8H8N6O/c9-8(15)13-11-5-6-3-1-2-4-7(6)12-14-10/h1-5H,(H3,9,13,15)

InChI Key

LSVGMAKQQTYEOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)N=[N+]=[N-]

Origin of Product

United States

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